(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine
CAS No.:
Cat. No.: VC17621194
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | (1S)-1-(6-methoxypyridin-2-yl)propan-1-amine |
| Standard InChI | InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | RUCLVZZNRUKYFG-ZETCQYMHSA-N |
| Isomeric SMILES | CC[C@@H](C1=NC(=CC=C1)OC)N |
| Canonical SMILES | CCC(C1=NC(=CC=C1)OC)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine comprises a pyridine ring substituted with a methoxy group at the 6-position and a propan-1-amine chain at the 2-position. The stereocenter at the first carbon of the propane backbone confers chirality, making enantioselective synthesis critical for applications requiring optical purity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | (1S)-1-(6-methoxypyridin-2-yl)propan-1-amine |
| Canonical SMILES | CCC(C1=NC(=CC=C1)OC)N |
| Isomeric SMILES | CCC@@HN |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
The compound’s stereochemistry is defined by the (S)-configuration, which influences its interactions with biological targets and synthetic intermediates.
Synthesis and Optimization
Asymmetric Reductive Amination
The primary synthetic route involves asymmetric reductive amination of 6-methoxypyridine-2-carbaldehyde with (S)-1-aminopropane. Catalytic hydrogenation using chiral catalysts such as Ru-BINAP complexes achieves enantiomeric excess (ee) >98%. Key parameters include:
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Temperature: 50–70°C
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Pressure: 10–15 bar H₂
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Catalyst Loading: 0.5–1 mol%
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Solvent: Methanol or ethanol
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Conversion (%) | ee (%) |
|---|---|---|---|
| Temperature | 60°C | 95 | 98 |
| H₂ Pressure | 12 bar | 97 | 99 |
| Catalyst (Ru-BINAP) | 0.8 mol% | 96 | 99 |
Alternative methods include enzymatic resolution using lipases, though yields are typically lower (70–80%) .
Patent-Based Methodologies
A patented approach utilizes (S)-1-methoxy-2-propylamine as a precursor, reacting it with hydrochloric acid under high-pressure conditions (3–45 bar) in an autoclave. This method achieves >90% yield of the hydrochloride salt, which is subsequently neutralized to isolate the free amine . Critical steps include:
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Acid Hydrolysis: 30–40% HCl at 135–140°C for 1–12 hours.
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Base Liberation: NaOH (pH >10) to precipitate the amine.
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Purification: Azeotropic distillation with toluene to remove residual water .
Physicochemical Properties
Thermal and Solubility Profiles
(S)-1-(6-Methoxypyridin-2-yl)propan-1-amine exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). Its melting point ranges from 45–50°C, while the hydrochloride salt melts at 110–115°C .
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 45–50°C |
| Boiling Point | 230–235°C (estimated) |
| LogP (Octanol-Water) | 1.2 |
| Refractive Index | 1.512 |
Spectroscopic Data
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy).
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¹H NMR (400 MHz, CDCl₃): δ 1.05 (t, 3H, CH₃), 1.85 (m, 2H, CH₂), 3.20 (q, 1H, CH-NH₂), 3.85 (s, 3H, OCH₃), 6.70 (d, 1H, pyridine-H), 7.25 (d, 1H, pyridine-H).
Applications in Medicinal Chemistry
Chiral Building Block
The compound serves as a precursor for carbazole derivatives, which exhibit neuroprotective and anticancer activities. For example, coupling with 3,6-dibromo-9H-carbazole via Ullmann-type reactions yields potent kinase inhibitors .
Table 4: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| Carbazole-amine conjugate | Akt Kinase | 12 |
| Fluorinated analog | MAPK | 8 |
Neuroprotective Agents
Structural analogs of (S)-1-(6-Methoxypyridin-2-yl)propan-1-amine, such as (−)-P7C3-S243, demonstrate enhanced blood-brain barrier permeability and efficacy in preclinical models of neurodegeneration . Modifications to the propanamine chain (e.g., fluorination) improve metabolic stability .
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance yield (90–95%) and reduce reaction times (2–4 hours). Key advantages include:
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Precision Temperature Control: Minimizes side reactions.
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In-Line Purification: Integrated crystallization units remove impurities.
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